2,2-Difluoro-2-quinolin-8-ylethanamine;dihydrochloride

Description

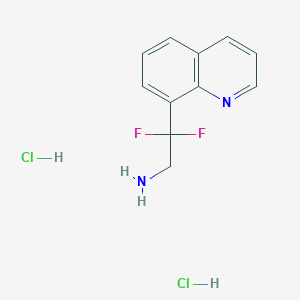

2,2-Difluoro-2-quinolin-8-ylethanamine dihydrochloride is a fluorinated quinoline derivative featuring an ethanamine group substituted with two fluorine atoms at the 2-position of the quinolin-8-yl moiety. The dihydrochloride salt enhances aqueous solubility, a common strategy for improving the pharmacokinetic profile of amine-containing pharmaceuticals.

Properties

IUPAC Name |

2,2-difluoro-2-quinolin-8-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2.2ClH/c12-11(13,7-14)9-5-1-3-8-4-2-6-15-10(8)9;;/h1-6H,7,14H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDQHMXVIYUKRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(CN)(F)F)N=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-quinolin-8-ylethanamine typically involves the nucleophilic substitution of fluorine atoms and cyclization reactions. One common method includes the treatment of perchloroquinoline with cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures to introduce fluorine atoms into the quinoline ring . Another approach involves the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .

Industrial Production Methods

Industrial production of fluorinated quinolines, including 2,2-Difluoro-2-quinolin-8-ylethanamine, often employs scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact and improve yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-quinolin-8-ylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like cesium fluoride and organometallic compounds are employed for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines with enhanced biological activities .

Scientific Research Applications

2,2-Difluoro-2-quinolin-8-ylethanamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Industry: Utilized in the production of liquid crystals, dyes, and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-quinolin-8-ylethanamine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt bacterial cell membranes, and interfere with DNA synthesis. These actions result in the antibacterial, antineoplastic, and antiviral effects observed in scientific studies .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters with related compounds:

Key Observations :

- Fluorine Substitution: The difluoroethanamine group in the target compound distinguishes it from analogues like Betahistine (pyridine) or tetrahydroquinoline derivatives. Fluorine atoms likely increase electronegativity and metabolic stability compared to non-fluorinated counterparts.

- Quinoline vs. Heterocyclic Cores: Quinoline-based compounds (e.g., tetrahydroquinoline) exhibit distinct electronic properties compared to pyridine (Betahistine) or benzimidazole derivatives, influencing target selectivity and bioavailability.

Pharmacological Activity

- Betahistine Dihydrochloride : A histamine H₃ receptor antagonist used for Ménière’s disease. Its pyridine core and N-methylation optimize receptor interaction.

- Quinoline Derivatives: Substituted quinolines are associated with antimicrobial and CNS-targeting activities. For example, 4-chloro-8-methylquinolin-2(1H)-one derivatives exhibit synthetic utility in nucleophilic substitution reactions. The target compound’s fluorinated ethanamine moiety may enhance blood-brain barrier penetration for CNS applications.

- Benzimidazole Derivatives : Compounds like 2-(5-methoxy-1H-benzimidazol-2-yl)ethanamine dihydrochloride are used in agrochemicals and pharmaceuticals, highlighting the role of heterocycle diversity in drug design.

Biological Activity

2,2-Difluoro-2-quinolin-8-ylethanamine; dihydrochloride is a fluorinated quinoline derivative recognized for its diverse biological activities. The compound's unique structure, characterized by two fluorine atoms and an amine group attached to a quinoline ring, enhances its potential applications in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,2-Difluoro-2-quinolin-8-ylethanamine; dihydrochloride is C10H10F2N2·2HCl, with a molecular weight of 208.21 g/mol. The presence of fluorine atoms contributes to the compound's lipophilicity and metabolic stability, making it an attractive candidate for various therapeutic applications.

Biological Activities

Research indicates that 2,2-Difluoro-2-quinolin-8-ylethanamine; dihydrochloride exhibits several biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.

- Anticancer Properties : Studies have demonstrated that it possesses cytotoxic effects against several cancer cell lines, including HT-29 and TK-10. The mechanism involves the inhibition of DNA synthesis and disruption of cellular processes critical for cancer cell survival .

- Neurological Effects : Preliminary studies suggest that this compound may have implications in treating neurological disorders due to its ability to modulate neurotransmitter systems .

The biological activity of 2,2-Difluoro-2-quinolin-8-ylethanamine; dihydrochloride is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.

- Cell Membrane Disruption : It may disrupt bacterial cell membranes, leading to cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2,2-Difluoro-2-quinolin-8-ylethanamine; dihydrochloride, it is beneficial to compare it with other quinoline derivatives:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Fluoroquinoline | C9H6FN | Antibacterial |

| Mefloquine | C17H16F6N2O | Antimalarial |

| Brequinar | C15H14F3N3O3 | Antineoplastic |

The distinct fluorination pattern in 2,2-Difluoro-2-quinolin-8-ylethanamine enhances its biological activity compared to these compounds .

Case Studies

Several case studies have highlighted the efficacy of 2,2-Difluoro-2-quinolin-8-ylethanamine; dihydrochloride:

- Study on Cancer Cell Lines : A study reported significant cytotoxicity against HT29 and TK10 cell lines with IC50 values lower than traditional chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound effectively inhibited the growth of resistant bacterial strains at concentrations as low as 10 µg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-difluoro-2-quinolin-8-ylethanamine dihydrochloride, and how can purity be optimized during synthesis?

- The compound can be synthesized via nucleophilic substitution or reductive amination using quinoline derivatives as precursors. Key intermediates include quinolin-8-ylmethanamine derivatives, which are fluorinated using fluorinating agents like DAST (diethylaminosulfur trifluoride). Purity optimization involves chromatographic purification (e.g., reverse-phase HPLC) and recrystallization in polar solvents (e.g., ethanol/HCl mixtures). Analytical validation via NMR (e.g., NMR) and mass spectrometry ensures structural fidelity .

Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?

- Essential characterization includes:

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) for biological assay compatibility.

- Hygroscopicity : Gravimetric analysis under controlled humidity (e.g., 40–80% RH).

- Spectroscopic data : and NMR for structural confirmation; FT-IR for functional group identification .

Q. What analytical methods are validated for quantifying this compound in complex matrices (e.g., biological samples)?

- LC-MS/MS with electrospray ionization (ESI) is preferred for high sensitivity and specificity. Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Derivatization with dansyl chloride improves detectability in UV-Vis or fluorescence assays. Calibration curves should span 1–1000 ng/mL with <15% RSD for precision .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data (e.g., conflicting receptor binding affinities) for this compound?

- Contradictions may arise from assay conditions (e.g., buffer pH, temperature) or off-target effects. Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) under standardized protocols. Include positive/negative controls (e.g., clozapine for DREADD studies) and validate findings using knockout models or competitive antagonists .

Q. What experimental design considerations are critical for studying the compound’s blood-brain barrier (BBB) permeability in vivo?

- Use deuterated analogs (e.g., -labeled) to track biodistribution via mass spectrometry. Pair systemic administration with intracerebral microdialysis to measure CNS penetration. Control for metabolites (e.g., via HPLC fractionation of plasma/brain homogenates). Note that dihydrochloride salts may exhibit reduced BBB permeability compared to free bases due to ionic interactions .

Q. How can researchers mitigate fluorescence interference when using this compound in cellular imaging studies?

- The quinoline moiety may autofluoresce under UV excitation. Solutions include:

- Switching to near-infrared probes (e.g., Cy5 conjugates).

- Quenching background signals using time-resolved fluorescence or Förster resonance energy transfer (FRET) pairs.

- Validate specificity via siRNA knockdown or competitive binding assays .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of fluorinated quinoline derivatives?

- Combine computational docking (e.g., AutoDock Vina) with site-directed mutagenesis of target receptors. Synthesize analogs with varied fluorine positions (e.g., 2- vs. 4-substituted quinolines) and measure binding kinetics (SPR or ITC). Correlate SAR data with in vitro/in vivo efficacy using multivariate regression models .

Data Contradiction and Validation

Q. How should researchers address conflicting toxicity profiles reported in different studies?

- Discrepancies may stem from impurity profiles (e.g., residual solvents or byproducts). Re-evaluate batches via GC-MS for volatile contaminants and ICP-MS for heavy metals. Cross-validate toxicity in multiple cell lines (e.g., HEK293 vs. HepG2) and animal models (rodent vs. zebrafish). Include reference standards from independent sources (e.g., Cayman Chemical) .

Q. What methodological controls are essential when studying off-target effects in kinase inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.